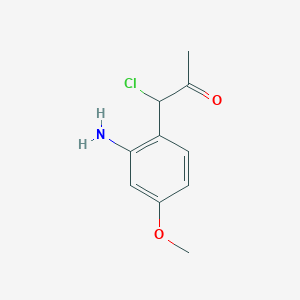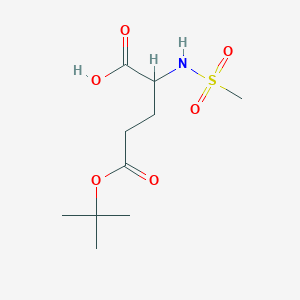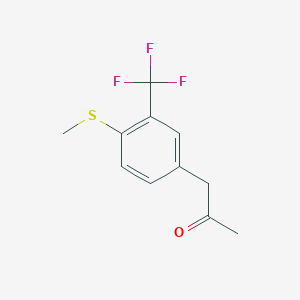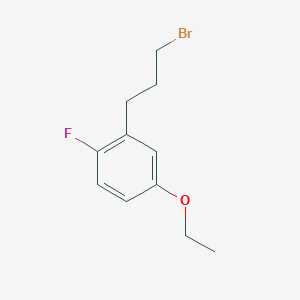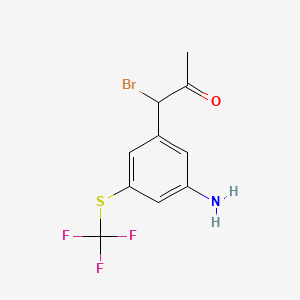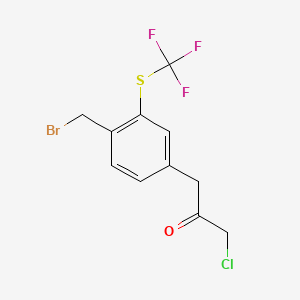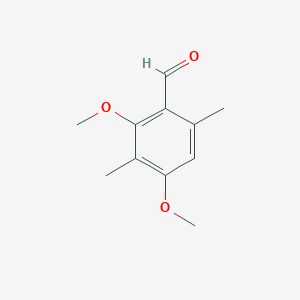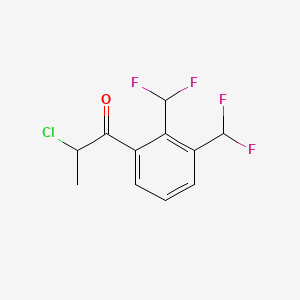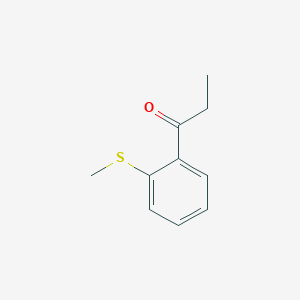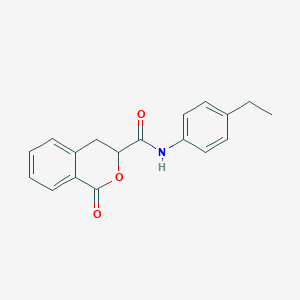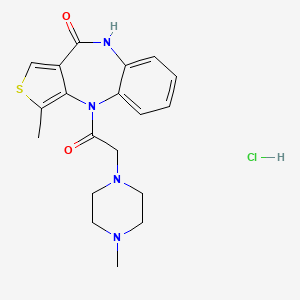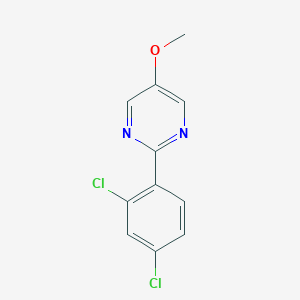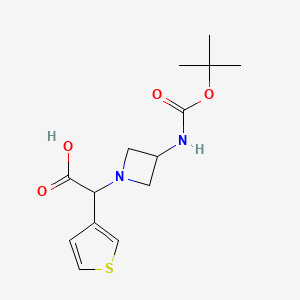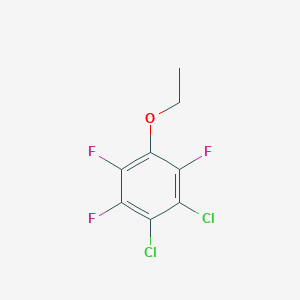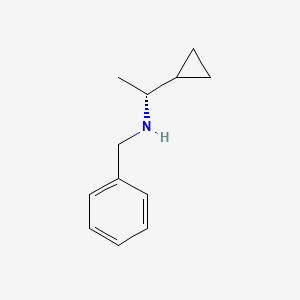
(R)-N-benzyl-1-cyclopropylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-benzyl-1-cyclopropylethanamine is a chiral amine compound characterized by the presence of a benzyl group attached to a cyclopropyl ring and an ethylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-benzyl-1-cyclopropylethanamine typically involves the following steps:
Reductive Amination: The benzyl group is introduced via reductive amination, where benzaldehyde reacts with cyclopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for ®-N-benzyl-1-cyclopropylethanamine may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: ®-N-benzyl-1-cyclopropylethanamine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ®-N-benzyl-1-cyclopropylethanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: In the industrial sector, ®-N-benzyl-1-cyclopropylethanamine can be used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-N-benzyl-1-cyclopropylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-N-benzyl-1-cyclopropylethanamine: The enantiomer of the compound, which may have different biological activities.
N-benzyl-1-cyclopropylmethanamine: A structurally similar compound with a methylene group instead of an ethylamine chain.
N-benzyl-1-cyclopropylpropanamine: Another analog with a propyl chain.
Uniqueness: ®-N-benzyl-1-cyclopropylethanamine is unique due to its specific chiral configuration and the presence of both benzyl and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(1R)-N-benzyl-1-cyclopropylethanamine |
InChI |
InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3/t10-/m1/s1 |
Clé InChI |
IAFIYTMWMGDDQD-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1CC1)NCC2=CC=CC=C2 |
SMILES canonique |
CC(C1CC1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


